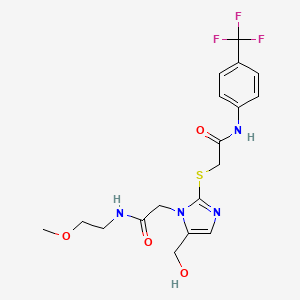

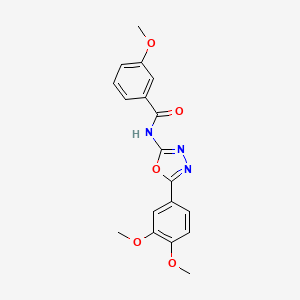

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide” is a complex organic compound. It contains a benzamide group, an oxadiazole ring, and methoxy groups attached to the phenyl rings . These structural features suggest that it could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide group, the oxadiazole ring, and the methoxy-substituted phenyl rings . These groups could potentially engage in various intermolecular interactions, influencing the compound’s physical and chemical properties.Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the oxadiazole ring and the electron-donating methoxy groups . These features could make it a participant in various chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and the nonpolar aromatic rings could give it unique solubility characteristics .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

One aspect of research focuses on the synthesis and structural elucidation of derivatives of oxadiazole, including N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide. For example, the reaction of N-phenylbenzamidine with O-acetylbenzeneoximoyl chloride has led to unexpected products, demonstrating the complex reactivity of related compounds and their potential for generating novel structures (Szczepankiewicz, Suwiński, & Karczmarzyk, 2004). Similarly, studies on the molecular structure of related compounds through X-ray diffraction and DFT calculations have provided insights into the influence of intermolecular interactions on molecular geometry (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Antimicrobial and Antiproliferative Activities

Derivatives of N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide have been synthesized and evaluated for their biological activities. For instance, novel 2,5-diaryl-1,3,4-oxadiazoline analogs have shown potent antiproliferative activities against multiple cancer cell lines, retaining microtubule-disrupting effects and overcoming drug resistance (Lee et al., 2010). Furthermore, the synthesis and antimicrobial screening of series of 4-methoxybenzamides incorporating thiazole ring have elucidated their potential against bacterial and fungal infections, indicating the therapeutic value of these compounds in treating microbial diseases (Desai, Rajpara, & Joshi, 2013).

Chemical Reactions and Catalysis

Research has also explored the chemical reactions involving derivatives of N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide. The [Cp*RhIII]-catalyzed annulation of N-methoxybenzamide, for instance, has led to the formation of 2-aryl quinazolin-4(3H)-one derivatives, showcasing the compound's role in facilitating complex chemical transformations (Xiong, Xu, Sun, & Cheng, 2018). Additionally, the study of carbonyl ylides and carbenes from the thermolysis of oxadiazolines has revealed substituent effects on intramolecular and intermolecular reactions, contributing to our understanding of reaction mechanisms and the design of new synthetic routes (Bekhazi & Warkentin, 1983).

Material Science Applications

In the realm of material science, the orientational properties of 1,3,4-oxadiazoles in liquid-crystalline materials have been investigated, suggesting potential applications in OLEDs and other electronic devices. The study of electronic absorption and fluorescence measurements has provided valuable data on the orientational order parameters of these compounds, indicating their suitability for use in homogeneously oriented liquid-crystalline polymers (Wolarz, Chrzumnicka, Fischer, & Stumpe, 2007).

Wirkmechanismus

Target of Action

A structurally similar compound, n-(3,4-dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, has been identified as an inhibitor of clk1 and dyrk1a kinases . These kinases play a crucial role in various cellular processes and are implicated in major diseases, including cancer and neurodegenerative disorders .

Mode of Action

It can be inferred from related compounds that it may interact with its targets (potentially clk1 and dyrk1a kinases) to inhibit their activity . This inhibition could lead to changes in the phosphorylation status of downstream proteins, altering cellular processes.

Biochemical Pathways

These could include pathways involved in cell cycle regulation, apoptosis, and other cellular processes .

Result of Action

This could potentially result in altered cell cycle progression, apoptosis, or other cellular outcomes .

Eigenschaften

IUPAC Name |

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5/c1-23-13-6-4-5-11(9-13)16(22)19-18-21-20-17(26-18)12-7-8-14(24-2)15(10-12)25-3/h4-10H,1-3H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPMDJWQIASXFNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(Aminomethyl)-5-methyl-8-oxa-5-azaspiro[3.5]nonan-6-yl]methanol](/img/structure/B2842519.png)

![2-[[5-(3-Fluoro-4-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2842525.png)

![N-(furan-2-ylmethyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2842530.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2842531.png)

![[1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B2842532.png)

![N-[2-(2,6-dimethylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B2842535.png)

![(Z)-ethyl 3-allyl-2-((5,6-dihydro-1,4-dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2842536.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2842538.png)

![3-((1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2842539.png)